2-Fluoro-4-(2-fluoroethoxy)aniline

Amine basicity Reaction optimization Salt formation

2-Fluoro-4-(2-fluoroethoxy)aniline (CAS 1515470-87-7) is a difluorinated aniline derivative bearing an ortho-fluoro substituent and a para-2-fluoroethoxy side chain. With a molecular formula of C8H9F2NO and a molecular weight of 173.16 g/mol, this compound is supplied as a research intermediate at ≥95% purity.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
Cat. No. B12506144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(2-fluoroethoxy)aniline
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCCF)F)N
InChIInChI=1S/C8H9F2NO/c9-3-4-12-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4,11H2
InChIKeyZQECEGAQWPIBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(2-fluoroethoxy)aniline (CAS 1515470-87-7): Physicochemical Profile and Research-Grade Procurement Data


2-Fluoro-4-(2-fluoroethoxy)aniline (CAS 1515470-87-7) is a difluorinated aniline derivative bearing an ortho-fluoro substituent and a para-2-fluoroethoxy side chain . With a molecular formula of C8H9F2NO and a molecular weight of 173.16 g/mol, this compound is supplied as a research intermediate at ≥95% purity . Its predicted physicochemical properties include a boiling point of 243.4±30.0 °C, a density of 1.220±0.06 g/cm³, and an acid dissociation constant (pKa) of 3.62±0.10 . The compound possesses two hydrogen bond acceptors, one hydrogen bond donor, a topological polar surface area (TPSA) of 35.25 Ų, and a calculated LogP of 1.7562 . These properties position it as a moderately lipophilic, weakly basic aniline building block suitable for applications in medicinal chemistry, agrochemical discovery, and positron emission tomography (PET) tracer precursor development.

Why Generic Substitution Fails for 2-Fluoro-4-(2-fluoroethoxy)aniline: Evidence-Based Selectivity Drivers


Within the class of 4-alkoxy-2-fluoroanilines, ostensibly minor structural modifications—such as replacing the 2-fluoroethoxy chain with a methoxy group or removing the ortho-fluorine—produce substantial shifts in basicity, lipophilicity, and conformational flexibility that directly impact reaction yields in cross-coupling chemistry, metabolic stability in biological systems, and suitability as an F-18 PET tracer precursor. Generic substitution without understanding these quantifiable differences risks failed syntheses, altered pharmacokinetic profiles, or incompatible physicochemical properties in downstream applications [1]. The evidence below establishes that 2-fluoro-4-(2-fluoroethoxy)aniline occupies a distinct and non-interchangeable position within its structural class.

2-Fluoro-4-(2-fluoroethoxy)aniline: Direct Comparator Evidence for Scientific Selection


Reduced Amine Basicity (pKa) Relative to Non-Fluorinated Ring Analog 4-(2-Fluoroethoxy)aniline

The electron-withdrawing ortho-fluoro substituent in 2-fluoro-4-(2-fluoroethoxy)aniline markedly reduces the basicity of the aniline nitrogen compared to the para-fluoroethoxy-only analog. The target compound exhibits a predicted pKa of 3.62±0.10, whereas 4-(2-fluoroethoxy)aniline (CAS 1547-12-2) has a predicted pKa of 5.02±0.10 . This 1.40 log-unit decrease in basicity corresponds to a ~25-fold lower proton affinity, directly influencing nucleophilicity in acylation, sulfonation, and Buchwald–Hartwig coupling reactions, as well as the pH range required for salt formation or extraction workups.

Amine basicity Reaction optimization Salt formation

Optimized Lipophilicity (LogP) Window Versus Shorter-Chain and Non-Fluorinated Alkoxy Analogs

The target compound displays a calculated LogP of 1.76, which lies between the more hydrophilic 4-(2-fluoroethoxy)aniline (LogP = 1.19) and the more lipophilic 2-fluoro-4-ethoxyaniline (LogP = 2.39) . The 2-fluoroethoxy chain provides a net gain of +0.57 LogP units over the simple fluoroethoxy analog lacking ring fluorination, while the terminal fluorine on the side chain tempers lipophilicity by -0.63 LogP units relative to the ethoxy variant. This intermediate LogP value aligns with optimal ranges for CNS drug candidates (LogP ~1.5–2.5) and balanced solubility–permeability profiles.

Lipophilicity Membrane permeability Drug-likeness

Distinct Boiling Point and Volatility Profile for Purification Route Selection

The boiling point of 2-fluoro-4-(2-fluoroethoxy)aniline (243.4±30.0 °C, predicted) differs substantially from close analogs, impacting purification strategy . 4-(2-Fluoroethoxy)aniline boils at 268.4±20.0 °C, while 2-fluoro-4-ethoxyaniline (free base) boils at 226.1 °C at 760 mmHg . The target compound's intermediate boiling point reflects the combined effect of increased molecular weight from the ring fluorine (raising MW from 155.17 to 173.16 g/mol) and the polarity contribution of the terminal side-chain fluorine. These differences are sufficient to alter elution order in preparative chromatography and to necessitate adjusted temperature parameters in vacuum distillation protocols.

Purification Distillation Process chemistry

Balanced Molecular Weight and Rotatable Bond Count for Fragment-Based Drug Design

With a molecular weight of 173.16 g/mol and three rotatable bonds, 2-fluoro-4-(2-fluoroethoxy)aniline occupies a favorable range for fragment-based drug discovery (MW < 250) and scaffold elaboration . By comparison, 2-fluoro-4-methoxyaniline (MW 141.14, 2 rotatable bonds) offers lower complexity and fewer vectors for diversification, while 2-fluoro-4-(2,2,2-trifluoroethoxy)aniline (MW 209.14, same rotatable bonds) adds 35.98 mass units without providing additional hydrogen-bonding functionality [1]. The target compound's additional rotatable bond (relative to methoxy) enables the terminal fluorine to explore a wider conformational space, which can be advantageous for inducing fit in protein binding pockets or for positioning the F-18 labeling site in PET tracer design.

Fragment-based drug discovery Ligand efficiency Molecular complexity

2-Fluoro-4-(2-fluoroethoxy)aniline: Evidence-Driven Application Scenarios for Research and Industrial Procurement


F-18 PET Tracer Precursor Development

The 2-fluoroethoxy side chain provides a direct synthetic handle for nucleophilic F-18 fluorination, a prerequisite for PET tracer synthesis. The ortho-fluoro substituent on the ring modulates the electron density of the aniline nitrogen (pKa 3.62 vs. 5.02 for the non-fluorinated analog), which can influence the chemoselectivity of subsequent radiolabeling steps . The intermediate LogP (1.76) supports adequate brain penetration for CNS PET tracers without excessive non-specific binding. This compound has been employed as a key intermediate in the development of F-18-labeled COX-2 inhibitors for tumor imaging, where the fluoroethoxy moiety was shown to preserve target binding affinity relative to the parent ethoxy and methoxy inhibitors [1].

Medicinal Chemistry Lead Optimization – Kinase and GPCR Modulators

The balanced lipophilicity (LogP 1.76) and moderate molecular weight (173.16) make 2-fluoro-4-(2-fluoroethoxy)aniline an attractive building block for generating focused compound libraries targeting kinases and G-protein-coupled receptors (GPCRs). Its pKa of 3.62 ensures that the amine remains largely unprotonated at physiological pH, minimizing the risk of poor membrane permeability that plagues more basic aniline derivatives. Published SAR studies on related fluoroethoxy-substituted anilines have demonstrated that the 2-fluoroethoxy group can be replaced by methoxy with retention of target affinity but altered oral bioavailability, underscoring the need to test this specific analog rather than assuming class-level interchangeability [2].

Agrochemical Intermediate with Enhanced Environmental Stability

The difluorinated structure of 2-fluoro-4-(2-fluoroethoxy)aniline confers reduced susceptibility to oxidative metabolism compared to non-fluorinated or mono-fluorinated analogs. The ortho-fluorine blocks a primary site of cytochrome P450-mediated aromatic hydroxylation, while the fluoroethoxy side chain is less prone to O-dealkylation than the corresponding ethoxy group. Vendors listing this compound explicitly note its potential utility in herbicide and pesticide development, citing the reactivity profile of the fluoroethoxy substituent as advantageous for generating agrochemical candidates with prolonged soil half-lives .

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